molecular formula C15H16N4O2S2 B2439136 1-(3-(Benzo[d]thiazol-2-ylthio)propyl)-3-(5-methylisoxazol-3-yl)urea CAS No. 899741-20-9

1-(3-(Benzo[d]thiazol-2-ylthio)propyl)-3-(5-methylisoxazol-3-yl)urea

Cat. No.: B2439136
CAS No.: 899741-20-9
M. Wt: 348.44
InChI Key: RLOHVNPQXZBSKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-(Benzo[d]thiazol-2-ylthio)propyl)-3-(5-methylisoxazol-3-yl)urea is a useful research compound. Its molecular formula is C15H16N4O2S2 and its molecular weight is 348.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-[3-(1,3-benzothiazol-2-ylsulfanyl)propyl]-3-(5-methyl-1,2-oxazol-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2S2/c1-10-9-13(19-21-10)18-14(20)16-7-4-8-22-15-17-11-5-2-3-6-12(11)23-15/h2-3,5-6,9H,4,7-8H2,1H3,(H2,16,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLOHVNPQXZBSKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)NCCCSC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-(Benzo[d]thiazol-2-ylthio)propyl)-3-(5-methylisoxazol-3-yl)urea is a compound that incorporates both benzothiazole and isoxazole moieties, which are known for their diverse biological activities. This article synthesizes current research findings on the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented as follows:

C13H14N4S\text{C}_{13}\text{H}_{14}\text{N}_4\text{S}

This structure features a benzothiazole ring connected through a thioether linkage to a propyl group, which is further linked to an isoxazole ring via a urea functional group.

1. Urease Inhibition

Recent studies have highlighted the urease inhibitory potential of benzothiazole derivatives. In a comparative analysis, compounds similar to this compound exhibited IC50 values ranging from 16.16 µM to 105.32 µM, demonstrating significant urease inhibition compared to standard inhibitors such as acetohydroxamic acid (IC50 = 320.70 µM) . This suggests that the compound may be effective in treating conditions associated with urease activity, such as urinary tract infections.

2. Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties. Various derivatives of benzothiazole and isoxazole have shown activity against bacterial and fungal strains. For instance, derivatives synthesized from similar frameworks demonstrated minimal inhibitory concentrations (MICs) as low as 50 µg/mL against multiple pathogens . This positions the compound as a potential candidate for further development in antimicrobial therapies.

3. Anticancer Potential

Research into the anticancer properties of benzothiazole derivatives indicates that they may inhibit cancer cell proliferation. Compounds with similar structures have been tested against various cancer cell lines, including breast (MDA-MB-231), liver (SK-Hep-1), and gastric (NUGC-3) cells. Some derivatives showed moderate inhibitory effects on cell growth, suggesting that modifications to the structure could enhance anticancer activity .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound's ability to inhibit urease suggests it may interfere with enzyme active sites through competitive or non-competitive inhibition.
  • Cellular Interaction : The presence of the isoxazole moiety may facilitate interactions with specific cellular targets involved in cancer pathways or microbial resistance mechanisms.

Case Studies

Case Study 1: Urease Inhibition
A study involving the synthesis and evaluation of benzothiazole derivatives showed that modifications at the thioether position significantly enhanced urease inhibition. The most potent derivative demonstrated an IC50 value significantly lower than that of traditional inhibitors, indicating its potential for therapeutic applications in managing urease-related disorders .

Case Study 2: Anticancer Activity
In vitro studies reported that certain derivatives of benzothiazole exhibited cytotoxicity against various cancer cell lines. A specific derivative was noted for its ability to induce apoptosis in MDA-MB-231 cells, with further investigations suggesting a mechanism involving the modulation of apoptosis-related proteins .

Q & A

Q. Basic

  • 1H/13C NMR: Key for verifying benzothiazole (δ 7.2–8.1 ppm aromatic protons) and isoxazole (δ 6.2 ppm) moieties .
  • HRMS: Validates molecular weight (e.g., calculated vs. observed m/z ± 0.001 Da) .
    Advanced
  • 2D NMR (HSQC, HMBC): Resolves ambiguities in propyl-thioether connectivity and urea linkage .
  • HPLC-PDA: Quantifies purity (>95%) and detects trace impurities from side reactions .

How should researchers handle safety and storage considerations for this compound?

Q. Basic Precautions

  • PPE: Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .
  • Storage: Keep in airtight containers at –20°C under inert gas (N2/Ar) to prevent hydrolysis .
    Advanced Mitigation
  • Ventilation: Use fume hoods during synthesis to manage volatile byproducts (e.g., H2S) .
  • Spill Management: Neutralize spills with activated carbon or silica gel, followed by ethanol rinsing .

What in vitro models are suitable for evaluating biological activity, and how should data inconsistencies be addressed?

Q. Basic Screening

  • Enzyme Assays: Test PRMT3 inhibition (IC50) using fluorescence polarization .
  • Cell-Based Models: Use cancer cell lines (e.g., HeLa) to assess antiproliferative activity (GI50) .
    Advanced Analysis
  • Data Contradictions: If activity varies across studies (e.g., Entry 3a vs. 3b in ), verify assay conditions (pH, serum content) and compound solubility .
  • SAR Studies: Modify the propyl linker length or isoxazole substituents to correlate structure with activity trends .

How can researchers resolve discrepancies in reported biological activity data?

Q. Methodological Approach

  • Reproducibility Checks: Replicate assays in triplicate with internal controls (e.g., staurosporine for cytotoxicity) .
  • Meta-Analysis: Compare data across publications (e.g., vs. 4) to identify outliers caused by impurities or assay variability.
  • Orthogonal Assays: Confirm activity using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

What strategies are effective for improving solubility and bioavailability in preclinical studies?

Q. Advanced Formulation

  • Prodrug Design: Introduce hydrolyzable groups (e.g., acetate esters) on the benzothiazole ring .
  • Nanocarriers: Use liposomal encapsulation or PEGylation to enhance aqueous solubility .
  • Co-Solvents: Optimize DMSO/PBS ratios (e.g., 1:9 v/v) for in vivo dosing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.